3-(Difluoromethoxy)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)pyridin-4-amine is a chemical compound with the molecular formula C6H6F2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethoxy group and the amine group on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)pyridin-4-amine typically involves the introduction of the difluoromethoxy group and the amine group onto the pyridine ring. One common method involves the reaction of 3-hydroxy-4-aminopyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with the difluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
3-(Difluoromethoxy)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoromethoxy)pyridin-3-amine
- 5-(Difluoromethoxy)pyridin-3-amine
Uniqueness
3-(Difluoromethoxy)pyridin-4-amine is unique due to the specific positioning of the difluoromethoxy and amine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C6H6F2N2O |
---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
3-(difluoromethoxy)pyridin-4-amine |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-3-10-2-1-4(5)9/h1-3,6H,(H2,9,10) |
InChI Key |
CWGTZLVWIZHUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.